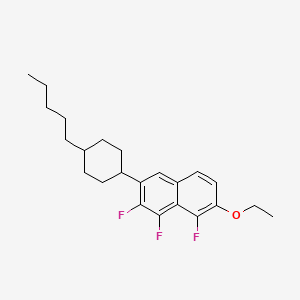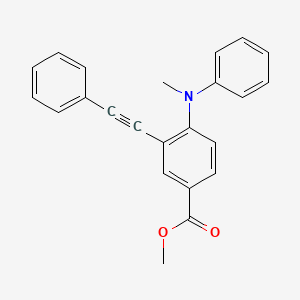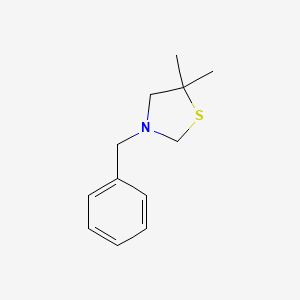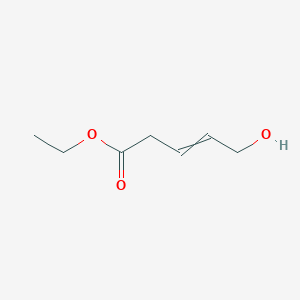![molecular formula C72H78O2 B12543268 11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol CAS No. 671197-45-8](/img/structure/B12543268.png)
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol is a complex organic compound known for its unique structure and properties. It is primarily used in experimental and research settings due to its specialized applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-propylphenylethynyl derivatives, which are then subjected to further reactions to form the final compound. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis equipment. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations
Mecanismo De Acción
The mechanism of action of 11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Tris-(11-(pentakis-(4’-propylphenylethynyl)phenoxy]undecyl]trimesate
- Other phenylethynyl derivatives
Uniqueness
11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
671197-45-8 |
|---|---|
Fórmula molecular |
C72H78O2 |
Peso molecular |
975.4 g/mol |
Nombre IUPAC |
11-[2,3,4,5,6-pentakis[2-(4-propylphenyl)ethynyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C72H78O2/c1-6-20-57-25-35-62(36-26-57)45-50-67-68(51-46-63-37-27-58(21-7-2)28-38-63)70(53-48-65-41-31-60(23-9-4)32-42-65)72(74-56-19-17-15-13-11-12-14-16-18-55-73)71(54-49-66-43-33-61(24-10-5)34-44-66)69(67)52-47-64-39-29-59(22-8-3)30-40-64/h25-44,73H,6-24,55-56H2,1-5H3 |
Clave InChI |
XBGDZGHQCYNPSU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCC)C#CC4=CC=C(C=C4)CCC)OCCCCCCCCCCCO)C#CC5=CC=C(C=C5)CCC)C#CC6=CC=C(C=C6)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)


![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)


![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)




![tert-Butyl [4-(dimethylamino)benzoyl]carbamate](/img/structure/B12543262.png)
![3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12543272.png)
